molecular formula C12H13N5O2 B1188750 MFCD02977553

MFCD02977553

Cat. No.: B1188750
M. Wt: 259.26g/mol
InChI Key: DJRDEFMGIVQOHN-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the structural and functional analogs discussed across multiple sources (e.g., CAS 421553-62-0 in and CAS 56469-02-4 in ), compounds with MDL identifiers typically represent organometallic ligands, boronic acids, or heterocyclic derivatives critical in coordination chemistry, catalysis, or pharmaceutical applications. For instance, hybrid phosphine-alkene ligands () and boronic acid derivatives () are often used in transition metal catalysis and Suzuki-Miyaura cross-coupling reactions. While MFCD02977553’s exact structure remains unspecified, its classification likely aligns with these functional categories .

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26g/mol

IUPAC Name

5-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H13N5O2/c1-7(9-3-5-10(18)6-4-9)14-16-11-8(2)15-17-12(19)13-11/h3-6,18H,1-2H3,(H2,13,16,17,19)/b14-7+

InChI Key

DJRDEFMGIVQOHN-VGOFMYFVSA-N

SMILES

CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02977553 typically involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3(2H)-one under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MFCD02977553 can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazino group can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted triazine derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

MFCD02977553 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD02977553 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its hydrazino group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of MFCD02977553 with structurally or functionally related compounds from the evidence. Data are extrapolated from analogs such as CAS 421553-62-0 (), CAS 1046861-20-4 (), and CAS 56469-02-4 ():

Property This compound (Hypothetical) CAS 421553-62-0 (2'-Methoxy-1,1'-biphenyl-2-carbaldehyde) CAS 1046861-20-4 ((3-Bromo-5-chlorophenyl)boronic acid) CAS 56469-02-4 (5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one)
Molecular Formula C₁₄H₁₂O₂ (assumed) C₁₄H₁₂O₂ C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight (g/mol) ~212.24 212.24 235.27 163.17
Functional Groups Phosphine-alkene hybrid Aldehyde, methoxy Boronic acid, bromo, chloro Hydroxy, ketone
Application Transition metal catalysis Suzuki coupling intermediates Cross-coupling reactions Pharmaceutical intermediates
Log Po/w ~2.15 (predicted) 2.15 (XLOGP3) 2.15 (XLOGP3) 0.78 (WLOGP)
Solubility (mg/mL) 0.24–0.69 (ESOL) 0.24 (ESOL) 0.24 (ESOL) 0.687 (ESOL)
Synthetic Accessibility Moderate (Score: ~2.07) 2.07 2.07 Not reported

Key Findings:

CAS 1046861-20-4 contains boronic acid functionality, akin to ligands used in palladium-catalyzed cross-couplings, though this compound may lack halogen substituents critical for electrophilic reactivity .

Functional Divergence: CAS 56469-02-4 (a hydroxy-isoquinolinone) exhibits high solubility (0.687 mg/mL) due to polar hydroxy groups, contrasting with this compound’s predicted hydrophobicity (Log Po/w ~2.15) . Hybrid ligands () emphasize multidentate coordination, whereas boronic acids () prioritize covalent bonding with transition metals .

Synthetic Challenges :

  • Compounds like CAS 1046861-20-4 require inert atmospheres and palladium catalysts, whereas this compound’s synthesis might involve phosphine-alkene coupling under milder conditions .

Research Implications

While direct data on this compound are absent, its analogs highlight trends in catalytic efficiency and bioavailability:

  • Catalytic Activity : Phosphine-alkene hybrids () show superior stability in oxidative conditions compared to boronic acids, which degrade under basic conditions .
  • Pharmacological Potential: Hydroxy-isoquinolinones () exhibit higher GI absorption (0.55 bioavailability score) than biphenyl aldehydes, suggesting this compound may require structural optimization for drug development .

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